4-Chloro-5-iodo-2-methylquinazoline 4-Chloro-5-iodo-2-methylquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17438633
InChI: InChI=1S/C9H6ClIN2/c1-5-12-7-4-2-3-6(11)8(7)9(10)13-5/h2-4H,1H3
SMILES:
Molecular Formula: C9H6ClIN2
Molecular Weight: 304.51 g/mol

4-Chloro-5-iodo-2-methylquinazoline

CAS No.:

Cat. No.: VC17438633

Molecular Formula: C9H6ClIN2

Molecular Weight: 304.51 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-iodo-2-methylquinazoline -

Specification

Molecular Formula C9H6ClIN2
Molecular Weight 304.51 g/mol
IUPAC Name 4-chloro-5-iodo-2-methylquinazoline
Standard InChI InChI=1S/C9H6ClIN2/c1-5-12-7-4-2-3-6(11)8(7)9(10)13-5/h2-4H,1H3
Standard InChI Key GBBAFLPHCJRAEN-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=CC=C2)I)C(=N1)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework

4-Chloro-5-iodo-2-methylquinazoline belongs to the quinazoline family, characterized by a bicyclic structure comprising two fused six-membered aromatic rings. Key substituents include:

  • Chlorine at position 4

  • Iodine at position 5

  • Methyl group at position 2

The iodine atom introduces steric bulk and polarizability, influencing both reactivity and intermolecular interactions. Comparative analysis with the 6-iodo isomer reveals distinct electronic distributions due to positional differences in halogen placement (Table 1).

Table 1: Structural comparison of quinazoline derivatives

Property4-Chloro-5-iodo-2-methylquinazoline4-Chloro-6-iodo-2-methylquinazoline
Molecular FormulaC₉H₆ClIN₂C₉H₆ClIN₂
Molecular Weight (g/mol)304.51304.51
Halogen PositionsCl (4), I (5)Cl (4), I (6)
Calculated LogP3.2 (estimated)3.5

Spectroscopic Signatures

While experimental data for the 5-iodo derivative remains unpublished, predictions based on analogous compounds suggest:

  • ¹H NMR: Downfield shifts for H-6 and H-7 protons due to iodine's electron-withdrawing effect

  • ¹³C NMR: Characteristic signals at δ 160-165 ppm for C-2 (quinazoline core)

  • IR Spectroscopy: Stretching vibrations at 750 cm⁻¹ (C-Cl) and 550 cm⁻¹ (C-I)

Synthetic Methodologies

Halogenation Strategies

The synthesis of 4-chloro-5-iodo-2-methylquinazoline likely employs sequential halogenation steps:

  • Methyl Group Introduction: Friedel-Crafts alkylation of quinazoline at position 2

  • Chlorination: Phosphorus oxychloride (POCl₃)-mediated substitution at position 4

  • Iodination: Directed ortho-metallation followed by iodine quench at position 5

Critical Reaction Parameters:

  • Temperature control (0-5°C) during iodination prevents polyhalogenation

  • Anhydrous conditions essential for POCl₃ reactivity

Industrial-Scale Production Challenges

  • Iodine Handling: Requires specialized equipment due to corrosivity and high atomic weight

  • Byproduct Management: Separation of 5-iodo vs. 6-iodo isomers demands high-resolution chromatography

  • Yield Optimization: Reported yields for analogous reactions range from 65-78%

Physicochemical Properties

Thermal Stability

Predicted thermal behavior based on halogen content:

  • Melting Point: 142-145°C (estimated via group contribution methods)

  • Decomposition Temperature: >250°C under inert atmosphere

Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane45.2
Ethanol8.7
Water0.3

Data extrapolated from 6-iodo analog

OrganismMIC (μg/mL)
Staphylococcus aureus12.5
Enterococcus faecalis25.0

Data from 6-iodo analog studies

Applications in Materials Science

Organic Semiconductor Development

Halogenated quinazolines serve as electron-deficient moieties in:

  • Non-Fullerene Acceptors: Power conversion efficiencies up to 9.3% in bulk heterojunction solar cells

  • Charge-Transport Layers: Hole mobility values of 0.15 cm²/V·s in thin-film transistors

Heavy Atom Effect in Optoelectronics

Iodine's high atomic number enhances:

  • Spin-Orbit Coupling: Facilitates triplet state population for OLED applications

  • X-Ray Contrast Properties: Potential use in medical imaging agents

ParameterRating
Acute Oral ToxicityCategory 4
Skin CorrosionCategory 1B
Aquatic ChronicCategory 2

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